molecular formula C11H12O2 B1435001 trans-2-Phenylcyclobutane-1-carboxylic acid CAS No. 107841-64-5

trans-2-Phenylcyclobutane-1-carboxylic acid

Cat. No.: B1435001
CAS No.: 107841-64-5
M. Wt: 176.21 g/mol
InChI Key: NYTUABLWSVGNGV-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Phenylcyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C11H12O2 It is characterized by a cyclobutane ring substituted with a phenyl group and a carboxylic acid group in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Phenylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of cinnamic acid derivatives with diazomethane to form cyclopropane intermediates, which are then subjected to ring expansion to yield the cyclobutane structure. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclization process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as esterification, cyclization, and hydrolysis, with careful control of temperature, pressure, and reaction time to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: trans-2-Phenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2), sulfuric acid (H2SO4)

Major Products Formed:

Scientific Research Applications

Chemistry: trans-2-Phenylcyclobutane-1-carboxylic acid is used as a building block in organic synthesis, particularly in the preparation of complex cyclic structures and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of trans-2-Phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various cellular processes, including signal transduction, gene expression, and enzyme activity .

Comparison with Similar Compounds

  • trans-2-Phenylcyclopropane-1-carboxylic acid
  • trans-2-Phenylcyclopentane-1-carboxylic acid
  • trans-2-Phenylcyclohexane-1-carboxylic acid

Comparison: trans-2-Phenylcyclobutane-1-carboxylic acid is unique due to its four-membered cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. The strain in the cyclobutane ring can influence its reactivity and interactions with other molecules, making it a valuable compound for studying ring strain effects and developing novel synthetic methodologies .

Properties

IUPAC Name

(1R,2R)-2-phenylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTUABLWSVGNGV-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-Phenylcyclobutane-1-carboxylic acid
Reactant of Route 2
trans-2-Phenylcyclobutane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
trans-2-Phenylcyclobutane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
trans-2-Phenylcyclobutane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
trans-2-Phenylcyclobutane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
trans-2-Phenylcyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.